molecular formula C27H44O3 B2407187 Paricalcitol-D6

Paricalcitol-D6

Katalognummer: B2407187
Molekulargewicht: 422.7 g/mol
InChI-Schlüssel: BPKAHTKRCLCHEA-OYAGBYDGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Paricalcitol-D6 is a synthetic vitamin D analog . It has been used to reduce parathyroid hormone levels and is indicated for the prevention and treatment of secondary hyperparathyroidism associated with chronic renal failure .


Synthesis Analysis

A new strategy for the synthesis of paricalcitol has been described in the literature . This approach includes three main improvements: one-pot regioselective ozonization cleavage of the side-chain and methylene at C-19, free-radical reduction removal of the OH group formed at C-19, and side-chain assembly using a Wittig reaction .


Molecular Structure Analysis

Paricalcitol is a synthetic, biologically active vitamin D analog of calcitriol with modifications to the side chain (D2) and the A (19-nor) ring .


Chemical Reactions Analysis

Paricalcitol’s biological actions are mediated through binding of the vitamin D receptor (VDR), which results in the selective activation of vitamin D responsive pathways . The synthesis of paricalcitol includes one-pot regioselective ozonization cleavage of the side-chain and methylene at C-19, free-radical reduction removal of the OH group formed at C-19, and side-chain assembly using a Wittig reaction .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C27H44O3 and a molecular weight of 422.67 .

Wissenschaftliche Forschungsanwendungen

Selective Vitamin D Receptor Activation as Anti-Inflammatory Target

Paricalcitol-D6, as a selective vitamin D receptor (VDR) activator, has shown promise in reducing inflammation in patients with chronic kidney disease (CKD). A study demonstrated that paricalcitol administration led to a significant reduction in serum concentrations of inflammatory markers such as hs-CRP, TNF-α, and IL-6. Additionally, it caused a decrease in mRNA expression levels of the TNFα and IL-6 genes in peripheral blood mononuclear cells (Donate-Correa et al., 2014).

Antitumor Activity of this compound

This compound has been investigated for its antitumor properties. A study highlighted its ability to inhibit the proliferation of various cancer cell lines, including myeloid leukemia, myeloma, and colon cancer cells, by inducing cell cycle arrest and apoptosis. The findings suggest that paricalcitol's anticancer activity may be mediated through the VDR, making it a candidate for clinical trials in cancer treatment (Kumagai et al., 2003).

Immunomodulatory Effects of this compound

This compound has demonstrated potent immunomodulatory effects. It inhibits the differentiation of immature dendritic cells from monocytes and retains the capacity to induce functional regulatory T cells. The study suggests that paricalcitol should be considered a VDR agonist of choice for reducing the risk of atherosclerosis in end-stage renal disease patients, given its proven immunomodulatory effect and limited hypercalcemic effect (Sochorová et al., 2009).

Reduction of Oxidative Stress and Inflammation

In patients undergoing hemodialysis, paricalcitol treatment was found to significantly reduce oxidative stress and inflammation, which are known factors leading to cardiovascular damage. The treatment resulted in a decrease in oxidation markers and inflammatory markers, while increasing levels of antioxidants and anti-inflammatory markers (Izquierdo et al., 2012).

Pleiotropic and Selective Pharmacological Actions

This compound, recognized for its pleiotropic and selective pharmacological actions, has effects beyond treating secondary hyperparathyroidism (SHPT). It has shown benefits in kidney disease, cardiovascular disease, immune inflammatory response, and tumors, expanding its application scope in clinical practice. The study highlights paricalcitol's high selectivity for VDR binding in vivo, maintaining traditional vitamin D drug efficacy while offering additional benefits, including the reduction of urinary protein, inflammation, vascular calcification, and renal fibrosis (Qu, Wu & Jiang, 2021).

Wirkmechanismus

Paricalcitol is a synthetic, biologically active vitamin D analog. Preclinical and in vitro studies have demonstrated that paricalcitol’s biological actions are mediated through binding of the VDR, which results in the selective activation of vitamin D responsive pathways .

Eigenschaften

IUPAC Name

(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-18(8-9-19(2)26(3,4)30)24-12-13-25-21(7-6-14-27(24,25)5)11-10-20-15-22(28)17-23(29)16-20/h8-11,18-19,22-25,28-30H,6-7,12-17H2,1-5H3/b9-8+,21-11+/t18-,19+,22-,23-,24-,25+,27-/m1/s1/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKAHTKRCLCHEA-OYAGBYDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C)(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.